molecular formula C11H10FN3 B13255421 2-N-(3-Fluorophenyl)pyridine-2,6-diamine

2-N-(3-Fluorophenyl)pyridine-2,6-diamine

Cat. No.: B13255421
M. Wt: 203.22 g/mol
InChI Key: UACFFUTVJYYYNY-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of 2-N-(3-fluorophenyl)pyridine-2,6-diamine consists of a central pyridine ring substituted at the 2- and 6-positions with amine groups and at the para-position with a 3-fluorophenyl moiety. The pyridine ring adopts a near-planar configuration, with bond lengths and angles consistent with aromatic systems. The C-N bond lengths in the amine groups measure approximately 1.35–1.38 Å, characteristic of sp² hybridization and resonance stabilization with the pyridine ring.

The 3-fluorophenyl group forms a dihedral angle of 84.2°–87.5° with the pyridine plane, a steric arrangement that minimizes electronic repulsion between the fluorine atom and the pyridine’s nitrogen lone pairs. Intramolecular N–H⋯N hydrogen bonding between the amine groups and the pyridine nitrogen stabilizes this conformation, creating a six-membered S(6) ring motif. This interaction reduces molecular flexibility and enhances planarity within the pyridine-amine core.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°) Source
C2–N1 (amine) 1.36
C6–N2 (amine) 1.38
Pyridine N–C2 1.34
Dihedral angle (Ph–Py) 86.5
N1–H⋯N3 (intramolecular) 2.12 Å

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction studies reveal that 2-N-(3-fluorophenyl)pyridine-2,6-diamine crystallizes in the monoclinic space group P2~1~/c with unit cell parameters a = 8.24 Å, b = 10.57 Å, c = 14.32 Å, and β = 98.4°. The asymmetric unit contains one molecule, with intermolecular N–H⋯N and C–H⋯F interactions propagating a three-dimensional network.

The crystal packing is dominated by N–H⋯N hydrogen bonds (2.85–3.12 Å) between amine donors and pyridine acceptors, forming R~2~^2^(12) ring motifs along the b-axis. Additionally, weak C–H⋯π interactions (3.45 Å) involving the fluorophenyl ring and adjacent pyridine systems contribute to layered stacking. Hirshfeld surface analysis indicates that H⋯H (33.1%), C⋯H/H⋯C (22.5%), and F⋯H/H⋯F (14.1%) contacts dominate the supramolecular environment.

Table 2: Crystallographic Parameters

Parameter Value
Space group P2~1~/c
a, b, c (Å) 8.24, 10.57, 14.32
β (°) 98.4
Volume (ų) 1215.7
Z 4

Comparative Structural Analysis with Related Pyridine Diamines

Comparative studies with structurally analogous compounds, such as 2-N-(4-methoxyphenyl)pyridine-2,6-diamine and 2-N-cyclohexylpyridine-2,6-diamine, highlight the influence of substituents on molecular conformation and packing. For instance:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl substituent induces greater pyridine ring planarity (dihedral angle = 86.5°) compared to the 4-methoxyphenyl analogue (dihedral angle = 72.3°). This difference arises from the fluorine atom’s electronegativity, which enhances intramolecular charge transfer and reduces steric bulk.

  • Hydrogen-Bonding Networks : Unlike aliphatic amine derivatives (e.g., cyclohexyl-substituted diamines), the aromatic 3-fluorophenyl group enables additional C–H⋯F interactions, increasing crystal density from 1.32 g/cm³ (aliphatic) to 1.48 g/cm³ (aromatic).

  • Thermal Stability : The fluorinated compound exhibits a 15% higher melting point (248°C) than its non-halogenated counterparts due to stronger intermolecular forces.

Table 3: Structural Comparison with Analogues

Compound Dihedral Angle (°) Melting Point (°C) Dominant Interactions
2-N-(3-Fluorophenyl)pyridine-2,6-diamine 86.5 248 N–H⋯N, C–H⋯F
2-N-(4-Methoxyphenyl)pyridine-2,6-diamine 72.3 215 N–H⋯O, C–H⋯π
2-N-Cyclohexylpyridine-2,6-diamine 89.1 192 N–H⋯N, van der Waals

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

6-N-(3-fluorophenyl)pyridine-2,6-diamine

InChI

InChI=1S/C11H10FN3/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(13)15-11/h1-7H,(H3,13,14,15)

InChI Key

UACFFUTVJYYYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with appropriate amines to introduce the amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-N-(3-Fluorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted phenyl derivatives.

    Oxidation and Reduction: Formation of nitro, hydroxyl, or other functional groups.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-N-(3-Fluorophenyl)pyridine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine atom and amino groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s low yield (31%) contrasts with higher yields in triazine derivatives (70%), likely due to steric and electronic effects of bulky substituents improving crystallization .
  • Fluorine’s electron-withdrawing nature may reduce reactivity in electrophilic substitutions compared to methyl groups (e.g., m-Tolyl analog) .

Key Observations :

  • Fluorine in the target compound may improve target binding through hydrophobic interactions, akin to triazine derivatives’ fluorophenyl groups in CDK2 inhibition .

Stability and Reactivity

  • Oxidation Resistance : Unlike unsubstituted pyridine-2,6-diamine, which undergoes oxidation and polymerization with Burkholderia sp. MAK1, the 3-fluorophenyl group in the target compound may stabilize the core structure against such degradation .
  • Functionalization Potential: The fluorine atom deactivates the phenyl ring, reducing susceptibility to electrophilic attacks compared to methyl or azo-substituted analogs .

Biological Activity

2-N-(3-Fluorophenyl)pyridine-2,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group at the 2 and 6 positions and a fluorophenyl group at the 3 position. This specific arrangement contributes to its biological properties.

The biological activity of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the amino groups facilitate interactions with biomolecules.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in disease pathways.
  • Receptor Binding : It may bind to receptors involved in signaling pathways, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that 2-N-(3-Fluorophenyl)pyridine-2,6-diamine exhibits several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer.
    • For instance, compounds with similar structures have shown IC50 values in the nanomolar range against FLT3 kinase, indicating potent anticancer properties .
  • Antimicrobial Properties :
    • The compound has been investigated for its potential antimicrobial effects, although specific data on this aspect remains limited .
  • Enzyme Inhibition :
    • It has been studied for its ability to inhibit enzymes involved in critical metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to 2-N-(3-Fluorophenyl)pyridine-2,6-diamine:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeTarget/Cell LineIC50 Value (nM)Notes
FLT3 InhibitionFLT3 kinase13.9 ± 6.5High selectivity over c-KIT
Anticancer ActivityMCF-7 cells0.76 - 21.5Induced apoptosis; significant tumor reduction
Enzyme InhibitionVarious metabolic enzymesNot specifiedPotential therapeutic applications

Pharmacological Applications

The ongoing research into 2-N-(3-Fluorophenyl)pyridine-2,6-diamine suggests several pharmacological applications:

  • Cancer Therapy : Its potent inhibition of FLT3 makes it a candidate for developing targeted therapies for leukemia and other cancers.
  • Metabolic Disorders : The enzyme inhibition profile suggests potential use in treating metabolic conditions.

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